molecular formula C9H12N2S B051687 N,N-dimethyl-2-pyridin-3-ylethanethioamide CAS No. 121611-15-2

N,N-dimethyl-2-pyridin-3-ylethanethioamide

Cat. No.: B051687
CAS No.: 121611-15-2
M. Wt: 180.27 g/mol
InChI Key: HMEDPRHRGVQMGW-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide is an organic compound with the molecular formula C9H12N2S It is a derivative of ethanethioamide, where the ethanethioamide moiety is substituted with a pyridin-3-yl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide typically involves the reaction of 3-pyridinecarboxaldehyde with N,N-dimethylthioformamide in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common bases used in this reaction include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-(pyridin-2-yl)ethanethioamide
  • N,N-dimethyl-2-(pyridin-4-yl)ethanethioamide
  • N,N-dimethyl-2-(quinolin-3-yl)ethanethioamide

Uniqueness

N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide is unique due to the position of the pyridinyl group at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .

Properties

CAS No.

121611-15-2

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

N,N-dimethyl-2-pyridin-3-ylethanethioamide

InChI

InChI=1S/C9H12N2S/c1-11(2)9(12)6-8-4-3-5-10-7-8/h3-5,7H,6H2,1-2H3

InChI Key

HMEDPRHRGVQMGW-UHFFFAOYSA-N

SMILES

CN(C)C(=S)CC1=CN=CC=C1

Canonical SMILES

CN(C)C(=S)CC1=CN=CC=C1

Origin of Product

United States

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